![molecular formula C7H10N2O B1354662 5-Methoxy-4-methylpyridin-3-amine CAS No. 77903-28-7](/img/structure/B1354662.png)
5-Methoxy-4-methylpyridin-3-amine
Overview
Description
5-Methoxy-4-methylpyridin-3-amine is a chemical compound with the molecular formula C7H10N2O . It has a molecular weight of 138.17 . It is stored in a dark place, under an inert atmosphere, at room temperature . It is a solid substance .
Molecular Structure Analysis
The linear formula of this compound is C7H10N2O . The InChI string is 1S/C7H10N2O.ClH/c1-5-6(8)3-9-4-7(5)10-2;/h3-4H,8H2,1-2H3;1H . The canonical SMILES string is CC1=C(C=NC=C1N)OC.Cl .Physical And Chemical Properties Analysis
This compound has a molecular weight of 174.63 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . It has a rotatable bond count of 1 . The topological polar surface area is 48.1 Ų .Scientific Research Applications
Tautomerisation and Structural Features
5-Methoxy-4-methylpyridin-3-amine, along with other pyridine derivatives, has been a subject of interest in structural and physicochemical studies. A notable research aspect is the analysis of its ability to tautomerise. For instance, studies have explored the structural properties of similar compounds, focusing on their tautomeric forms and electrostatic potential, which are critical in understanding molecular interactions and recognition by other molecules (Wróblewska et al., 2006).
Chemical Synthesis and Modification
In chemical synthesis, pyridine derivatives, including this compound, are valuable for constructing various compounds. Research has shown their use in synthesizing specific building blocks for compounds with diverse biological activities. For example, certain pyridine derivatives have been synthesized as intermediates in creating histamine H2-receptor antagonists (Adger et al., 1988).
Antimicrobial and Antimalarial Potential
Some derivatives of pyridine, similar to this compound, have been investigated for their antimicrobial and antimalarial properties. Research has focused on synthesizing and testing various pyridine-based compounds for their effectiveness against specific pathogens (Georgiadis, 1976).
Reductive Amination Processes
Pyridine derivatives are also significant in reductive amination processes. Studies have shown that compounds like 5-ethyl-2-methylpyridine borane, which share structural similarities with this compound, are effective in the reductive amination of ketones andaldehydes. This application highlights their potential in synthetic organic chemistry for creating a wide array of amine-containing compounds (Burkhardt & Coleridge, 2008).
Schiff Base Synthesis
Research has also delved into the synthesis of Schiff bases using pyridine derivatives. For instance, the creation of new Schiff bases from compounds similar to this compound, through condensation reactions, has been studied. These bases have various applications, including in materials science and as ligands in coordination chemistry (Linsha, 2015).
Spectroscopic Investigations and Theoretical Studies
The structural and electronic properties of pyridine derivatives like this compound have been extensively studied through spectroscopic methods and theoretical computations. These studies are vital in understanding their chemical behavior and potential applications in various fields, such as probe design for environmental properties (Ebead et al., 2007).
Mechanistic Insights into Chemical Reactions
Further, research has provided mechanistic insights into the reactions involving pyridine derivatives. For example, the role of pyridine nitrogen in palladium-catalyzed imine hydrolysis has been studied to understand the underlying chemical processes better. Such insights are crucial for developing more efficient and targeted synthetic methods (Ahmad et al., 2019).
Mechanism of Action
Target of Action
The primary target of 5-Methoxy-4-methylpyridin-3-amine is potassium (K+) channels . These channels play a crucial role in maintaining the resting membrane potential and repolarizing the cell membrane after action potentials .
Mode of Action
This compound acts as a potassium channel blocker . It binds to exposed K+ channels, reducing the leakage of intracellular K+ and enhancing impulse conduction .
Biochemical Pathways
The compound’s action on potassium channels affects the neuronal signaling pathways . By blocking the K+ channels, it prevents the efflux of K+ ions, which can enhance axonal conduction . This mechanism is particularly relevant in conditions like multiple sclerosis, where demyelination exposes K+ channels .
Pharmacokinetics
For instance, 3-fluoro-5-methylpyridin-4-amine, a similar K+ channel blocker, exhibits good lipophilicity and permeability, suggesting potential for good bioavailability .
Result of Action
The blockade of K+ channels by this compound can enhance neuronal signal conduction. This can potentially alleviate symptoms in conditions characterized by demyelination, such as multiple sclerosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same cytochrome P450 enzymes could affect its metabolism .
Safety and Hazards
properties
IUPAC Name |
5-methoxy-4-methylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-6(8)3-9-4-7(5)10-2/h3-4H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYJOJQQEHYXFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10507515 | |
Record name | 5-Methoxy-4-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10507515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
77903-28-7 | |
Record name | 5-Methoxy-4-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10507515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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